molecular formula C9H8BrF2NO B1383826 4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide CAS No. 1866375-18-9

4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide

Cat. No. B1383826
CAS RN: 1866375-18-9
M. Wt: 264.07 g/mol
InChI Key: VJMMZFDSGNBVEB-UHFFFAOYSA-N
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Description

4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide is a synthetic organic compound with the molecular formula C9H8BrF2NO . It belongs to the class of amides .


Molecular Structure Analysis

The molecular structure of 4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide can be represented by the InChI code: InChI=1S/C9H8BrF2NO/c10-6-1-2-7(8(12)5-6)9(14)13-4-3-11/h1-2,5H,3-4H2,(H,13,14) . This compound has a molecular weight of 264.07 g/mol .


Physical And Chemical Properties Analysis

4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide has several computed properties. It has a molecular weight of 264.07 g/mol, an XLogP3 of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 262.97573 g/mol . The topological polar surface area is 29.1 Ų .

Scientific Research Applications

Synthesis of Tricyclic Dihydroquinazolinones

4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide: is utilized as a reagent in the synthesis of tricyclic dihydroquinazolinones . These compounds have been studied for their potential as anti-obesity agents. The process involves the formation of complex three-ring structures that are central to the pharmacological activity of these molecules.

Cyclin-Dependent Kinase Inhibitors

This compound is also instrumental in synthesizing imidazole pyrimidine amides . These amides act as cyclin-dependent kinase inhibitors, which are crucial in the study of cell cycle regulation and cancer therapy. By inhibiting specific kinases, researchers can control the cell cycle progression, offering a pathway to develop new cancer treatments.

Pharmaceutical Intermediates

The benzamide derivative is a key intermediate in pharmaceutical research, particularly in the development of anticancer, antifungal, and antiviral agents . Its role in the synthesis of these drugs is vital due to its ability to interact with various biological targets, leading to the development of new medication.

Agrochemical Synthesis

In the agrochemical industry, 4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide is used to produce pesticides and herbicides . The compound’s properties help in creating effective formulations that control pests and weeds, thereby protecting crops and ensuring higher yields.

Material Science Applications

In material science, the compound’s derivatives are explored for their potential use in creating new materials with unique properties. This includes the development of organic light-emitting diode (OLED) intermediates, which are essential components in the fabrication of OLED displays .

properties

IUPAC Name

4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO/c10-6-1-2-7(8(12)5-6)9(14)13-4-3-11/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMMZFDSGNBVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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